molecular formula C9H10ClNO3S B13725547 (R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B13725547
M. Wt: 247.70 g/mol
InChI Key: OLRKKBWPBZLYIX-ZCFIWIBFSA-N
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Description

®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxathiazepines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base, followed by oxidation to form the desired oxathiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine

In medicine, ®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine
  • 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
  • 8-chloro-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Uniqueness

®-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its specific stereochemistry and the presence of both chlorine and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

(4R)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1

InChI Key

OLRKKBWPBZLYIX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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